2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group and at the 3-position with a 2-oxoacetamide moiety bearing an N-(1-phenylethyl) substituent.
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17(18-9-3-2-4-10-18)25-24(30)23(29)20-15-27(21-12-6-5-11-19(20)21)16-22(28)26-13-7-8-14-26/h2-6,9-12,15,17H,7-8,13-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVHQSCQFRFHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-(1-phenylethyl)acetamide is a novel derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to summarize the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
The synthesis of 2-oxo derivatives typically involves multi-step reactions that leverage various chemical transformations. The specific compound can be synthesized through a series of condensation reactions involving indole derivatives and pyrrolidine moieties. The molecular formula for this compound is , with a molecular weight of approximately 320.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrrolidine structures. For example, derivatives similar to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.
Key Findings:
- Cytotoxicity Assays: Compounds were evaluated using MTT assays, revealing that certain derivatives exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity towards non-cancerous cells.
- Mechanism of Action: The mechanism often involves the inhibition of specific cellular pathways such as the Pol I transcription pathway, leading to nucleolar stress and subsequent apoptosis in cancer cells .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Effect on Non-Cancerous Cells |
|---|---|---|---|
| Compound A | A549 | 5.0 | Moderate |
| Compound B | MCF7 | 8.0 | Low |
| 2-Oxo Compound | A549 | 7.5 | Low |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored, particularly against multidrug-resistant pathogens. The presence of the pyrrolidine ring is thought to enhance interaction with bacterial membranes.
Key Findings:
- Inhibition Studies: Compounds were tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the range of 4–16 µg/mL.
- Mechanism of Action: The antimicrobial activity is believed to be mediated through disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Summary
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | 2-Oxo Compound |
| Escherichia coli | 16 | Compound B |
| Klebsiella pneumoniae | 4 | Compound A |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Variations in substituents on the indole or pyrrolidine rings can significantly affect potency and selectivity.
Notable SAR Insights:
- Substituent Effects: Introduction of electron-donating groups on the phenyl ring generally enhances anticancer activity.
- Pyrrolidine Modifications: Alterations in the pyrrolidine moiety can lead to improved binding affinity towards target proteins involved in cancer progression .
Case Studies
A significant study involving related compounds demonstrated that modifications to the indole structure resulted in enhanced cytotoxicity against resistant cancer cell lines. For instance, a derivative with a methoxy group showed a marked increase in activity compared to its parent compound, indicating that such modifications could be beneficial for drug development.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of indole-based 2-oxoacetamides. Key structural analogs and their differentiating features are summarized below:
Key Notes and Implications
- Structural Uniqueness : The pyrrolidinyl-ethyl and phenylethyl groups distinguish this compound from simpler indole-acetamides, offering a balance of lipophilicity and hydrogen-bonding capacity.
- Research Gaps: Limited data on in vivo efficacy and toxicity necessitate further studies, particularly comparative assays with piperidinyl () and nitro-substituted () analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
